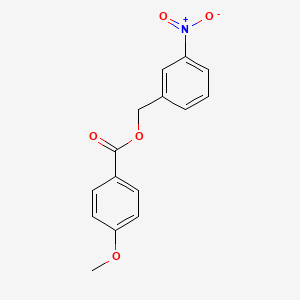
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide, also known as ATC-0175, is a novel hydrazinecarboxamide derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases and disorders, including cancer, Alzheimer's disease, and inflammation.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and progression. In Alzheimer's disease research, N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide. One area of interest is the development of more potent and selective derivatives of this compound for use in cancer and Alzheimer's disease research. Another area of interest is the investigation of the potential use of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide in other diseases and disorders, such as inflammation and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide and to optimize its use in various applications.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide involves the reaction of 4-acetylphenylhydrazine with 2-thienylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This synthesis method has been optimized to produce high yields of pure N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been studied extensively for its potential therapeutic applications. In cancer research, N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(19)11-4-6-12(7-5-11)16-15(21)18-17-14(20)9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,17,20)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVDUQOUGHCPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(thiophen-2-ylacetyl)hydrazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)




![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)


